Vulpinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vulpinic acid is a natural product first identified in lichens. It is a methyl ester derivative of pulvinic acid and is closely related to pulvinone. This compound is known for its bright yellow color and is derived from aromatic amino acids such as phenylalanine through secondary metabolism . It plays a role in the symbiosis of lichens and has been studied for its various biological activities .

Preparation Methods

Vulpinic acid can be synthesized through several chemical routes. One notable method involves the functionalization of butenolides via Suzuki cross-coupling reactions using enol triflates .

Chemical Reactions Analysis

Vulpinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at the ester or aromatic sites. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Chemistry: It serves as a model compound for studying esterification and other organic reactions.

Medicine: Its cytotoxic effects on different cancer types, including metastatic prostate cancer and melanoma, have been investigated

Mechanism of Action

The mechanism of action of vulpinic acid involves the regulation of apoptosis signaling pathways. It has been shown to decrease the expression of specific microRNAs, leading to the suppression of cancer cell proliferation . This compound targets genes related to apoptosis and cell cycle regulation, such as the FOXO-3 gene .

Comparison with Similar Compounds

Vulpinic acid is similar to other compounds derived from aromatic amino acids, such as pulvinic acid and pulvinone. its unique methyl ester structure and specific biological activities distinguish it from these related compounds . Other similar compounds include usnic acid and pinastric acid, which are also derived from lichens and have similar biological activities .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing vulpinic acid in laboratory settings?

- Methodological Answer : this compound is typically isolated from lichens or synthesized via organic routes such as esterification or cycloaddition reactions. Characterization involves nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (e.g., MALDI-TOF) for molecular weight confirmation . Researchers must ensure reproducibility by documenting solvent systems, reaction temperatures, and purification steps, as outlined in standardized protocols for natural product chemistry .

Q. What biological activities of this compound are supported by robust experimental evidence?

- Methodological Answer : Studies demonstrate this compound exhibits antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and antioxidative properties in endothelial cell models . Experimental validation requires in vitro assays such as broth microdilution for minimum inhibitory concentration (MIC) determination and ROS-scavenging assays (e.g., DCFH-DA probes) under controlled oxygen levels . Negative controls (e.g., solvent-only treatments) are critical to distinguish compound-specific effects .

Advanced Research Questions

Q. How can researchers investigate the mechanistic role of this compound in mitigating oxidative stress-related pathologies?

- Methodological Answer : Advanced studies employ transcriptomic profiling (RNA-seq) to identify this compound-regulated pathways (e.g., Nrf2/ARE signaling) and CRISPR/Cas9 gene-editing to validate target genes in cell lines like HUVEC . Dose-response experiments and time-course analyses are essential to establish causality. Conflicting results (e.g., variability in ROS suppression across studies) may arise from differences in cell culture conditions or assay sensitivity, necessitating standardized protocols .

Q. What challenges arise when using this compound as a matrix in MALDI-TOF mass spectrometry, and how can they be addressed?

- Methodological Answer : this compound’s limited ionization efficiency for certain analytes (e.g., peptides) requires optimization of laser energy and matrix-to-analyte ratios . Researchers should compare its performance with traditional matrices (e.g., α-cyano-4-hydroxycinnamic acid) and validate results using complementary techniques like ESI-MS. Low mass spectrometry experiment (MSE) scores may indicate the need for derivatization to enhance ionization .

Q. How can computational models improve the prediction of this compound’s photoprotective efficacy?

- Methodological Answer : Density functional theory (DFT) calculations can model this compound’s UV absorption spectra and electron-transfer pathways, while molecular docking predicts interactions with skin proteins (e.g., collagen) . Experimental validation via in silico-in vitro correlation (e.g., comparing computed λmax with spectrophotometric data) is critical. Discrepancies between predicted and observed bioactivity may highlight limitations in solvation models or force fields .

Q. Data Contradiction & Replication

Q. How should researchers address contradictory reports on this compound’s antimicrobial efficacy across studies?

- Methodological Answer : Contradictions may stem from variations in bacterial strains, culture media, or compound solubility. Meta-analyses of published MIC data, stratified by strain type and assay conditions, can identify confounding factors . Replication studies must include positive controls (e.g., vancomycin for Gram-positive bacteria) and standardized CLSI/MICE guidelines to ensure comparability .

Q. What are best practices for ensuring experimental reproducibility in this compound research?

- Methodological Answer : Detailed documentation of synthetic routes (e.g., CAS registry numbers for reagents), cell culture passages, and instrument calibration parameters is mandatory . Open-access sharing of raw data (e.g., NMR spectra, dose-response curves) and adherence to FAIR principles enhance reproducibility. Peer-review checklists (e.g., ARRIVE for in vivo studies) mitigate reporting biases .

Q. Methodological Design Considerations

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent bioactivity?

- Methodological Answer : Non-linear regression models (e.g., sigmoidal curves for IC50 calculation) and ANOVA with post-hoc tests (e.g., Tukey’s HSD) are appropriate for dose-response data . Outlier detection (e.g., Grubbs’ test) ensures robustness. For omics datasets, false discovery rate (FDR) correction reduces Type I errors in pathway analysis .

Properties

CAS No. |

521-52-8 |

|---|---|

Molecular Formula |

C19H14O5 |

Molecular Weight |

322.3 g/mol |

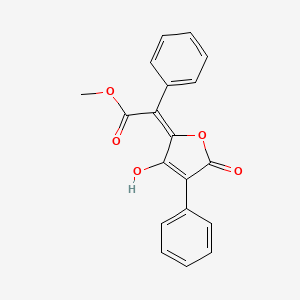

IUPAC Name |

methyl (2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetate |

InChI |

InChI=1S/C19H14O5/c1-23-18(21)15(13-10-6-3-7-11-13)17-16(20)14(19(22)24-17)12-8-4-2-5-9-12/h2-11,20H,1H3/b17-15- |

InChI Key |

OMZRMXULWNMRAE-ICFOKQHNSA-N |

SMILES |

COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3 |

Isomeric SMILES |

COC(=O)/C(=C\1/C(=C(C(=O)O1)C2=CC=CC=C2)O)/C3=CC=CC=C3 |

Canonical SMILES |

COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3 |

Appearance |

A crystalline solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NSC 5897, Vulpinic acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.